molecular formula C23H18BrClN2O3 B11971657 2-(9-Bromo-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)-4-chlorophenol CAS No. 303061-10-1

2-(9-Bromo-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)-4-chlorophenol

Cat. No.: B11971657
CAS No.: 303061-10-1
M. Wt: 485.8 g/mol
InChI Key: IYUSUDFJUNFIKI-UHFFFAOYSA-N
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Description

2-(9-Bromo-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)-4-chlorophenol is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Bromo-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)-4-chlorophenol typically involves multi-step organic reactions. The starting materials often include brominated and methoxylated aromatic compounds, which undergo cyclization and substitution reactions to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(9-Bromo-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)-4-chlorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .

Scientific Research Applications

2-(9-Bromo-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)-4-chlorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(9-Bromo-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)-4-chlorophenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(9-Bromo-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)-4-chlorophenol lies in its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it may exhibit distinct biological activities or chemical reactivity, making it a valuable compound for further research and development .

Properties

CAS No.

303061-10-1

Molecular Formula

C23H18BrClN2O3

Molecular Weight

485.8 g/mol

IUPAC Name

2-[9-bromo-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-4-chlorophenol

InChI

InChI=1S/C23H18BrClN2O3/c1-29-16-6-2-13(3-7-16)19-12-20-17-10-14(24)4-9-22(17)30-23(27(20)26-19)18-11-15(25)5-8-21(18)28/h2-11,20,23,28H,12H2,1H3

InChI Key

IYUSUDFJUNFIKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=C(C=CC(=C5)Cl)O

Origin of Product

United States

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